4-(4-Ethylpiperazin-1-yl)pyridin-3-amine
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Overview
Description
4-(4-Ethylpiperazin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C11H18N4 and a molecular weight of 206.28742 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a pyridine ring substituted with an amine group. It is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out in the presence of potassium carbonate as a base. The mixture is heated to 60-70°C and stirred for 2 hours, followed by cooling to room temperature. The product is then isolated by separating the aqueous phase and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The starting materials and reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: This compound has a similar structure but differs in the position of the amine group.
2-Amino-5-((4-ethyl-1-piperazinyl)methyl)pyridine: Another structurally related compound with potential similar applications.
Uniqueness
4-(4-Ethylpiperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H18N4 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-3-4-13-9-10(11)12/h3-4,9H,2,5-8,12H2,1H3 |
InChI Key |
OAGRNXJDBHSOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC=C2)N |
Origin of Product |
United States |
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